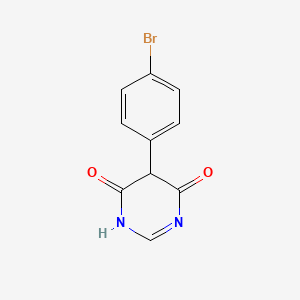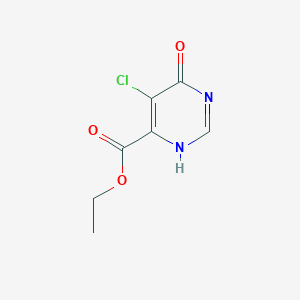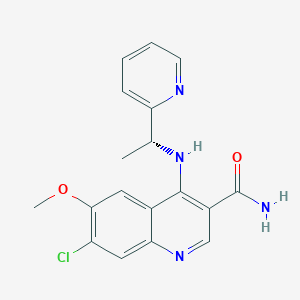![molecular formula C10H19NO4 B8090925 2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL](/img/structure/B8090925.png)
2-(((3AS,4R,6S,6AR)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[D][1,3]dioxol-4-YL)oxy)ethan-1-OL
Descripción general
Descripción
The cyclopentane ring is then subjected to a dihydroxylation reaction to introduce two hydroxyl groups which further react with formaldehyde to form the dioxole ring.
Conditions: Utilizing osmium tetroxide for dihydroxylation and an acid catalyst for the ring formation.
Attachment of the Amino Group
Amination is achieved by using ammonia or an amine derivative in the presence of a suitable catalyst.
Conditions: Catalyst such as palladium on carbon with hydrogen gas or a reducing agent like sodium borohydride.
Ether Linkage Formation
The final step involves the etherification reaction where the compound reacts with ethylene oxide under controlled conditions.
Conditions: Employing a base like potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Bulk Synthesis: : Industrial synthesis often utilizes a continuous flow reactor to enhance yield and maintain consistent reaction conditions.
Purification: : The compound is purified using chromatography or crystallization techniques to achieve high purity essential for industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of the Cyclopentane Ring
The synthesis starts with the cyclization of a linear precursor under acidic or basic conditions.
Conditions: Using a Lewis acid like aluminum chloride or a base like sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized products.
Reduction: : Reduction using hydrogen gas in the presence of a metal catalyst like platinum to selectively reduce specific functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can be performed, depending on the reaction conditions and reagents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Hydrogen gas with platinum or palladium, sodium borohydride.
Substituting Agents: : Halogen derivatives, alkoxides.
Major Products
The products of these reactions depend on the reaction conditions but typically involve modified versions of the original compound with different functional groups.
Aplicaciones Científicas De Investigación
This compound is utilized in various scientific disciplines, including:
Chemistry: : As a reagent in organic synthesis and for studying reaction mechanisms due to its unique structure.
Biology: : For developing enzyme inhibitors or studying metabolic pathways.
Industry: : Used in the manufacture of specialty chemicals and advanced materials.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : It may interact with enzymes, altering their activity.
Pathways Involved: : It can be involved in inhibiting specific biochemical pathways, providing therapeutic benefits.
Comparación Con Compuestos Similares
Unique Features
The combination of a cyclopentane and 1,3-dioxole ring, along with an amino group and an ether linkage, sets it apart from other compounds.
Similar Compounds
Cyclopentane Derivatives: : Compounds featuring a cyclopentane ring but lacking the dioxole structure.
Amino-ether Compounds: : Various compounds containing both amino and ether functional groups but differing in their core structure.
Propiedades
IUPAC Name |
2-[[(3aS,4R,6S,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYYMPICYAOQAE-KDXUFGMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](C[C@H]([C@@H]2O1)OCCO)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 4-fluoro-5-((2-fluorophenyl)amino)-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B8090910.png)

![(1R,2R,3S,5R)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B8090924.png)


![2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylsulfinyl)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B8090936.png)


